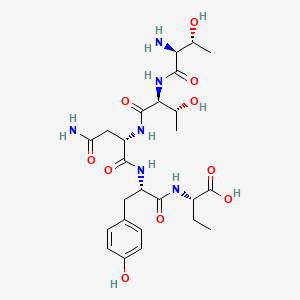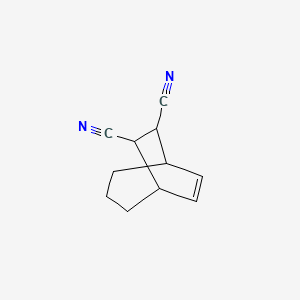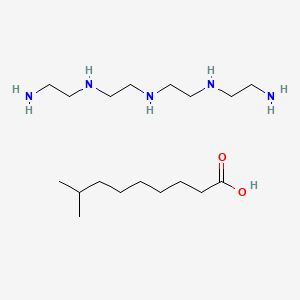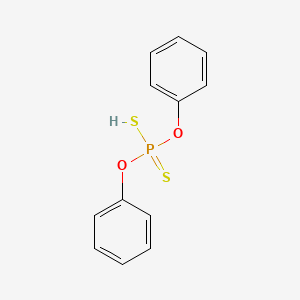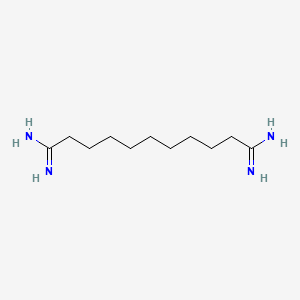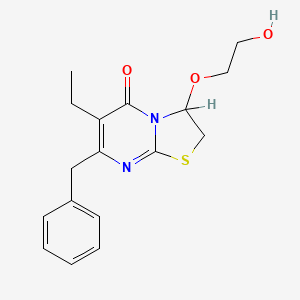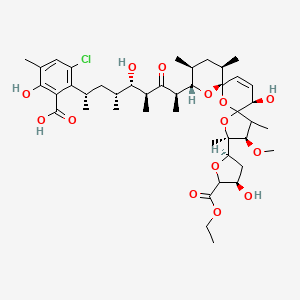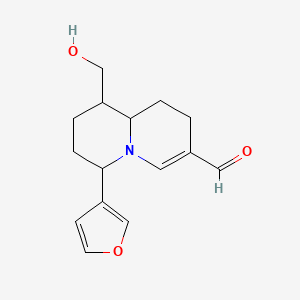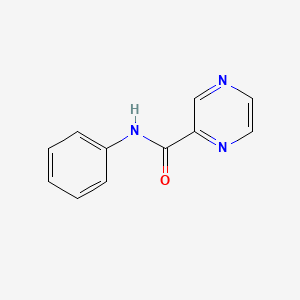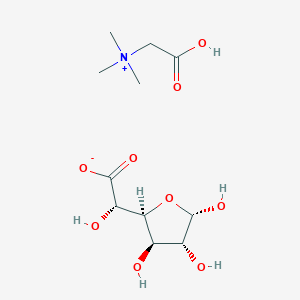![molecular formula C18H16I2N2O2 B12804055 [4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone CAS No. 6337-95-7](/img/structure/B12804055.png)
[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is a chemical compound with the molecular formula C18H16I2N2O It is characterized by the presence of two iodine atoms attached to benzoyl and phenyl groups, linked through a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone typically involves the following steps:
Formation of 4-iodobenzoyl chloride: This can be achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Reaction with piperazine: The 4-iodobenzoyl chloride is then reacted with piperazine to form 4-(4-iodobenzoyl)piperazine.
Coupling with 4-iodobenzoyl chloride: Finally, the 4-(4-iodobenzoyl)piperazine is coupled with 4-iodobenzoyl chloride under basic conditions to yield [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodine atoms in the benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and molecular biology studies.
Medicine
In medicine, [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is investigated for its potential therapeutic properties. Its structural features suggest it could be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This binding is facilitated by the iodine atoms and the piperazine ring, which provide multiple points of interaction with the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Bromobenzoyl)piperazin-1-yl]-(4-bromophenyl)methanone
- [4-(4-Chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone
- [4-(4-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Uniqueness
Compared to its analogs, [4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it particularly valuable in applications where these characteristics are desired.
Propiedades
Número CAS |
6337-95-7 |
|---|---|
Fórmula molecular |
C18H16I2N2O2 |
Peso molecular |
546.1 g/mol |
Nombre IUPAC |
[4-(4-iodobenzoyl)piperazin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
Clave InChI |
PAXYMQDFXLUBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



